REACTION_CXSMILES
|
O.[NH2:2][NH2:3].[C:4]([O:8][C:9]([NH:11][C:12]1[CH:16]=[CH:15][S:14][C:13]=1[C:17]([O:19]C)=O)=[O:10])([CH3:7])([CH3:6])[CH3:5]>C(O)C>[C:4]([O:8][C:9]([NH:11][C:12]1[CH:16]=[CH:15][S:14][C:13]=1[C:17]([NH:2][NH2:3])=[O:19])=[O:10])([CH3:7])([CH3:6])[CH3:5] |f:0.1|
|
Name
|
|
Quantity
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0.4 g
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Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)OC(=O)NC1=C(SC=C1)C(=O)OC
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Name
|
|
Quantity
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10 mL
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Type
|
solvent
|
Smiles
|
C(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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the mixture is heated
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Type
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TEMPERATURE
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Details
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to reflux for 5 hours
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Duration
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5 h
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Type
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CUSTOM
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Details
|
After the volatile fractions had been removed under reduced pressure at 40° C.
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Type
|
CUSTOM
|
Details
|
the remaining oil was purified by column chromatography (silica gel, eluent: methylene chloride:methanol=95:5)
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(=O)NC1=C(SC=C1)C(=O)NN
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |